2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine
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Overview
Description
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing a 1,3,4-oxadiazole ring.
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which this molecule belongs, have been used in the treatment of various diseases in humans and animals . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
Compounds with the 1,3,4-oxadiazole moiety are known to interact with their targets in a variety of ways, leading to the wide range of biological activities mentioned above .
Biochemical Pathways
1,3,4-oxadiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
In silico adme prediction has been mentioned for similar compounds , suggesting that computational methods could be used to predict these properties for this compound.
Result of Action
It’s known that many oxadiazole derivatives exhibit a wide range of biological activities, suggesting that this compound could have similar effects .
Biochemical Analysis
Biochemical Properties
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial cell wall components . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator of cellular proliferation and differentiation . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade under others . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, studies have shown that at higher doses, the compound can cause adverse effects such as liver toxicity and oxidative stress . Threshold effects have also been observed, indicating a narrow therapeutic window.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a crucial role in this localization process . Understanding the subcellular distribution can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups at the benzyl position .
Scientific Research Applications
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents.
Benzimidazole Derivatives: Similar in structure but contain a benzimidazole ring instead of an oxadiazole ring.
Uniqueness
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQKPPASFROPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640520 |
Source
|
Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017232-95-9 |
Source
|
Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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